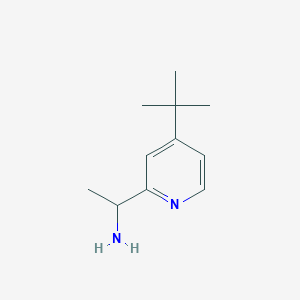
1-(4-Tert-butylpyridin-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of tert-butyl groups and pyridine rings. For example, the synthesis of 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate has been improved, indicating that the tert-butyl groups can be strategically placed to influence the solubility and crystallization of the compound . Similarly, the preparation of 1,2-Bis(2,2':6',2''-terpyridin-4'yl)ethanone involves a homo-coupling reaction and the use of hydrochloric acid to link terpyridyl groups with a functionalized two-carbon chain . These methods could potentially be adapted for the synthesis of 1-(4-Tert-butylpyridin-2-yl)ethanamine by modifying the functional groups attached to the pyridine ring.
Molecular Structure Analysis
X-ray crystal structure analysis is a common technique used to determine the molecular structure of compounds. The crystal structure of 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate was analyzed without any solvent of crystallization, which is notable due to the bulky tert-butyl groups . This suggests that the molecular structure of 1-(4-Tert-butylpyridin-2-yl)ethanamine could also be determined using similar crystallographic techniques, and the presence of tert-butyl groups might influence its crystallization behavior.
Chemical Reactions Analysis
The papers do not provide specific reactions for 1-(4-Tert-butylpyridin-2-yl)ethanamine, but they do describe reactions involving similar structures. The synthesis of the compounds in the papers involves reactions such as homo-coupling and the use of acids to facilitate transformations . These reactions could be relevant when considering the chemical reactivity of 1-(4-Tert-butylpyridin-2-yl)ethanamine, as it may undergo similar chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds discussed in the papers are influenced by the presence of tert-butyl groups and the pyridine ring. For instance, the hydrophobic nature of 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate is attributed to the bulky tert-butyl groups . This implies that 1-(4-Tert-butylpyridin-2-yl)ethanamine may also exhibit hydrophobic properties. Additionally, the solvatochromic behavior of the dye mentioned in paper suggests that solvent polarity could affect the properties of similar compounds, which may be relevant for 1-(4-Tert-butylpyridin-2-yl)ethanamine.
Aplicaciones Científicas De Investigación
Antitumor Activity of Pyridine Derivatives
Research by Maftei et al. (2016) focuses on the synthesis, structural analysis, and antitumor activity investigation of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. The study aimed to enhance the transport of bioactive units through cell wall barriers by incorporating bioactive moieties like pyrazole and pyrazolo[3,4-d]pyrimidine. One compound exhibited significant in vitro anti-cancer activity across a panel of cell lines, indicating the potential of these derivatives for antitumor applications (Maftei et al., 2016).
Efflux Pump Inhibitors for Antibiotic Resistance
A study by Héquet et al. (2014) synthesized 1-(1H-indol-3-yl)ethanamine derivatives to counteract antibiotic resistance in Staphylococcus aureus by inhibiting the NorA efflux pump. These derivatives effectively restored the antibacterial activity of ciprofloxacin against resistant strains, showcasing a novel approach to overcoming antibiotic resistance (Héquet et al., 2014).
Ligand Effects in Coordination Chemistry
Research by Hofmann et al. (2003) delved into the pi-acceptor effects on the lability of Pt(II) complexes, examining how varying the pi-acceptor ligand affects the kinetics of substitution reactions. This study provides insight into designing Pt(II) complexes with desired reactivity and stability, relevant for catalysis and therapeutic applications (Hofmann et al., 2003).
Photovoltaic Applications
Boschloo et al. (2006) explored the impact of 4-tert-butylpyridine on the performance of dye-sensitized TiO2 solar cells, demonstrating how it increases the open-circuit potential and electron lifetime, thus enhancing the efficiency of these solar cells. This work underlines the significance of molecular additives in optimizing photovoltaic devices (Boschloo et al., 2006).
Catalysis and Metal Complexes
The coordination chemistry of pyridine derivatives, including 1-(4-Tert-butylpyridin-2-yl)ethanamine, has been extensively studied for its catalytic applications. Compounds based on these structures have been used in a variety of reactions, from artificial photosynthesis (water splitting) to organic transformations, highlighting the versatility and utility of terpyridine and related ligands in catalysis (Winter et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-tert-butylpyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-8(12)10-7-9(5-6-13-10)11(2,3)4/h5-8H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPUMDDXHDMPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylpyridin-2-yl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethyl]prop-2-enamide](/img/structure/B2551322.png)
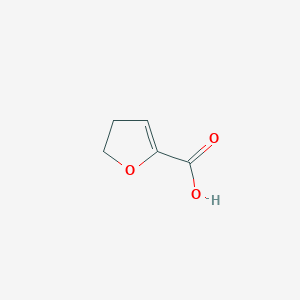
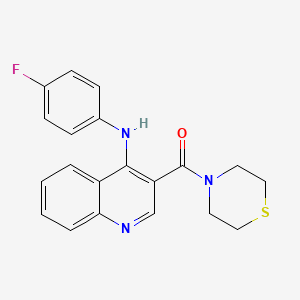
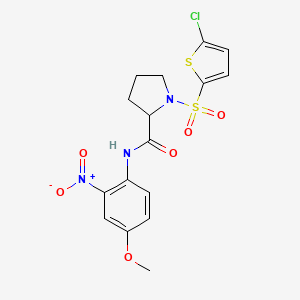
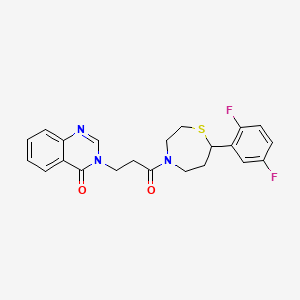

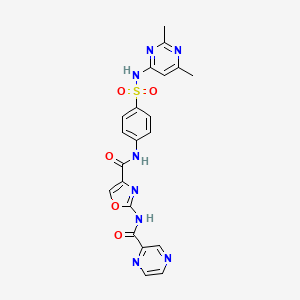
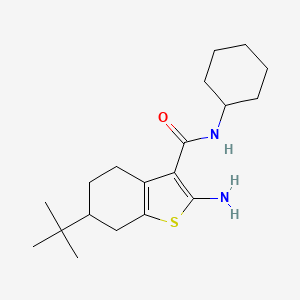
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)
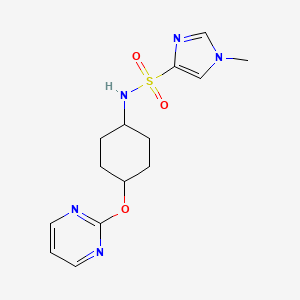
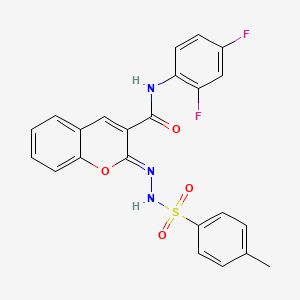
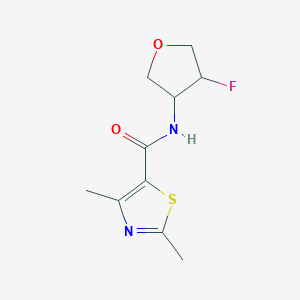
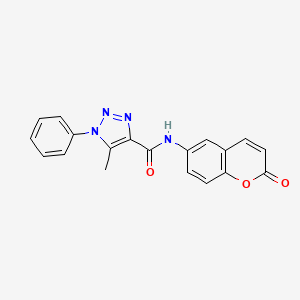
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2551341.png)